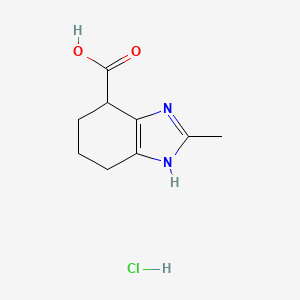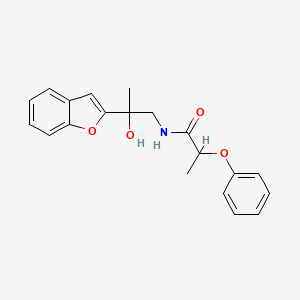
Methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride is a synthetic compound used in scientific research. It is a member of the class of compounds known as amino acid derivatives and is commonly referred to as L-838,417. This compound has been shown to have potential therapeutic applications in the treatment of various medical conditions.
Mecanismo De Acción
The exact mechanism of action of Methyl (Methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride is not fully understood. However, it is believed to act as a selective agonist of the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor is involved in the regulation of glutamate release in the brain and has been implicated in the pathophysiology of several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Methyl (this compound)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter GABA in the brain, which is involved in the regulation of anxiety and mood. Additionally, it has been shown to decrease the release of glutamate, which is involved in the development of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl (Methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride in lab experiments is its selectivity for the mGluR2 receptor. This allows for more precise targeting of this receptor and reduces the potential for off-target effects. However, one limitation is that this compound has not been extensively studied in humans and its safety profile is not fully understood.
Direcciones Futuras
There are several future directions for research on Methyl (Methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride. One area of interest is its potential applications in the treatment of addiction. It has been shown to reduce drug-seeking behavior in animal models and may have potential as a treatment for substance abuse disorders. Additionally, further research is needed to fully understand the safety profile of this compound and its potential for use in humans.
Métodos De Síntesis
The synthesis of Methyl (Methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride is a multi-step process. The first step involves the reaction of 5-chloro-2-fluorobenzaldehyde with ethyl glycinate to form an intermediate compound. This intermediate is then reacted with methyl chloroformate to form the final product.
Aplicaciones Científicas De Investigación
Methyl (Methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been shown to have potential applications in the treatment of neuropathic pain, cognitive disorders, and addiction.
Propiedades
IUPAC Name |
methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)9(13)5-6-4-7(11)2-3-8(6)12;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKWGGANAPOQQZ-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(C=CC(=C1)Cl)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=C(C=CC(=C1)Cl)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(3,5-dimethylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2623875.png)


![Methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2623882.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B2623886.png)
![[4-(3,4-Dimethylphenyl)sulfonylquinolin-3-yl]-(4-ethoxyphenyl)methanone](/img/structure/B2623887.png)




![N-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide](/img/structure/B2623892.png)
